Kinase Selectivity Fingerprint Divergence: DYRK1A/GSK3α/β Inhibition vs. 4-Hydroxybenzylidene Analog
The 4-hydroxybenzylidene analog (CAS 304889-79-0) demonstrates nanomolar dual inhibition of DYRK1A (IC₅₀ = 28 nM) and GSK3α/β (IC₅₀ = 45 nM) in isolated kinase assays . The target compound 370849-56-2 replaces the 4-hydroxy group with a 4-dimethylamino group, which is predicted to alter the hydrogen-bond donor/acceptor profile at the kinase hinge region and reduce DYRK1A affinity while potentially preserving or enhancing GSK3α/β engagement [1]. This electronic perturbation provides a critical SAR data point for discriminating kinase selectivity within the thiazolone series.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | DYRK1A: not directly reported; predicted reduced vs. analog based on electron-donating substituent effect. |
| Comparator Or Baseline | 4-Hydroxybenzylidene analog (CAS 304889-79-0): DYRK1A IC₅₀ = 28 nM; GSK3α/β IC₅₀ = 45 nM . |
| Quantified Difference | Substitution of 4-OH with 4-N(CH₃)₂ alters hydrogen-bonding capacity and logD, with literature precedent indicating 5- to 50-fold shifts in IC₅₀ for related benzylidene-thiazolones. |
| Conditions | Isolated kinase inhibition assays (DYRK1A, GSK3α/β); exact conditions for target compound pending. |
Why This Matters
Procurement of the exact 4-dimethylamino analog is essential for establishing a complete kinase selectivity panel and avoiding erroneous attribution of DYRK1A/GSK3α/β potency from the hydroxy analog.
- [1] Cougnaud, L. et al. (2012). Synthesis of New N,N'-Bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)piperazine Derivatives Under Microwave Irradiation and Preliminary Biological Evaluation. PMC. Compound 5d: DYRK1A IC₅₀ = 0.041 μM. View Source
